

5-Ethylpyridine-2-carbaldehyde: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Ethylpyridine-2-carbaldehyde**

Cat. No.: **B1338014**

[Get Quote](#)

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, prized for its unique electronic properties and ability to engage in a multitude of chemical transformations. Among the vast family of pyridine derivatives, **5-Ethylpyridine-2-carbaldehyde** has emerged as a particularly valuable and versatile building block. Its strategic placement of an ethyl group and a reactive aldehyde functionality allows for the construction of complex molecular architectures with a high degree of control and efficiency. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic utility of **5-Ethylpyridine-2-carbaldehyde**, offering field-proven insights and detailed protocols for its application in contemporary organic synthesis.

The presence of the ethyl group at the 5-position enhances the lipophilicity of derivative molecules, a critical parameter in drug design for improving membrane permeability and pharmacokinetic profiles. The aldehyde group at the 2-position serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and multicomponent reactions. This unique combination of features makes **5-Ethylpyridine-2-carbaldehyde** a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.^{[1][2][3]}

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of **5-Ethylpyridine-2-carbaldehyde** are summarized in the table below.

Property	Value	Reference
CAS Number	21913-84-8	[4][5]
Molecular Formula	C ₈ H ₉ NO	[4]
Molecular Weight	135.16 g/mol	[4]
Appearance	Liquid	[4]
Purity	≥ 95% (NMR)	[4]
Storage Conditions	Store at 0-8°C	[4]

Spectroscopic characterization provides unambiguous confirmation of the structure and purity of **5-Ethylpyridine-2-carbaldehyde**. The following data are characteristic of this compound.

Spectroscopic Data	
¹ H NMR (DMSO-d ₆ , 400 MHz)	δ 10.01 (s, 1H), 7.90 (s, 2H), 7.69 (d, J = 4.8 Hz, 1H), 7.58 (d, J = 5.5 Hz, 2H)[1]
¹³ C NMR (DMSO-d ₆ , 151 MHz)	δ 193.0, 136.2, 134.5, 129.4, 129.1[1]
IR (KBr, cm ⁻¹)	Characteristic absorptions for C=O (aldehyde) around 1700 cm ⁻¹ , and aromatic C-H and C=C stretching.[6]
Mass Spectrometry	M/z calculated for C ₈ H ₉ NO [M+H] ⁺ : 136.07.[7]

Synthesis of 5-Ethylpyridine-2-carbaldehyde: A Practical Approach

The most common and industrially viable route to **5-Ethylpyridine-2-carbaldehyde** involves the oxidation of its precursor, 5-ethyl-2-methylpyridine. This transformation can be achieved using various oxidizing agents, with the choice often dictated by factors such as scale, cost, and environmental considerations.

Protocol: Oxidation of 5-Ethyl-2-methylpyridine

This protocol outlines a general procedure for the laboratory-scale synthesis of **5-Ethylpyridine-2-carbaldehyde**.


Materials:

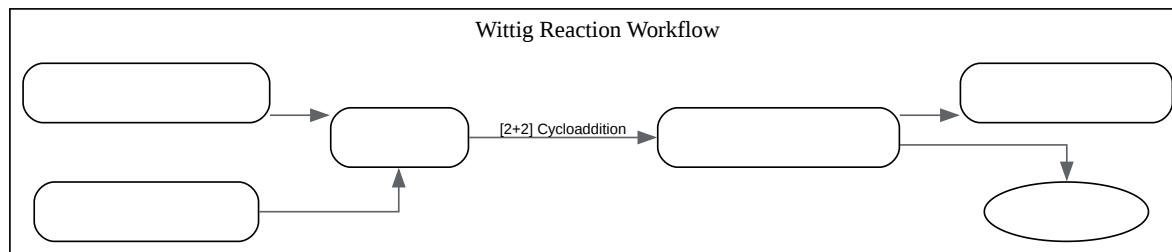
- 5-Ethyl-2-methylpyridine
- Selenium dioxide (SeO_2)
- Dioxane
- Water
- Dichloromethane
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane and Ethyl acetate

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-ethyl-2-methylpyridine (1.0 eq) in a mixture of dioxane and water (e.g., 10:1 v/v).
- Add selenium dioxide (1.1 eq) to the solution. Caution: Selenium compounds are toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
- Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

- Upon completion, cool the reaction mixture to room temperature and filter to remove the precipitated selenium metal.
- Dilute the filtrate with water and extract the product with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Purify the crude **5-Ethylpyridine-2-carbaldehyde** by silica gel column chromatography using a hexane/ethyl acetate gradient.

[Click to download full resolution via product page](#)


Caption: Workflow for the synthesis of **5-Ethylpyridine-2-carbaldehyde**.

Applications in Organic Synthesis: A Versatile Synthon

The aldehyde functionality of **5-Ethylpyridine-2-carbaldehyde** makes it a versatile precursor for a wide range of organic transformations. This section details its application in several key reactions, providing both mechanistic insights and practical experimental protocols.

The Wittig Reaction: Olefin Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.^[8] **5-Ethylpyridine-2-carbaldehyde** readily undergoes this reaction to yield substituted styrylpyridines, which are valuable intermediates in medicinal chemistry.

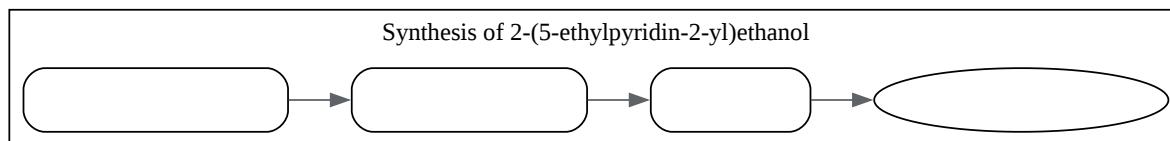
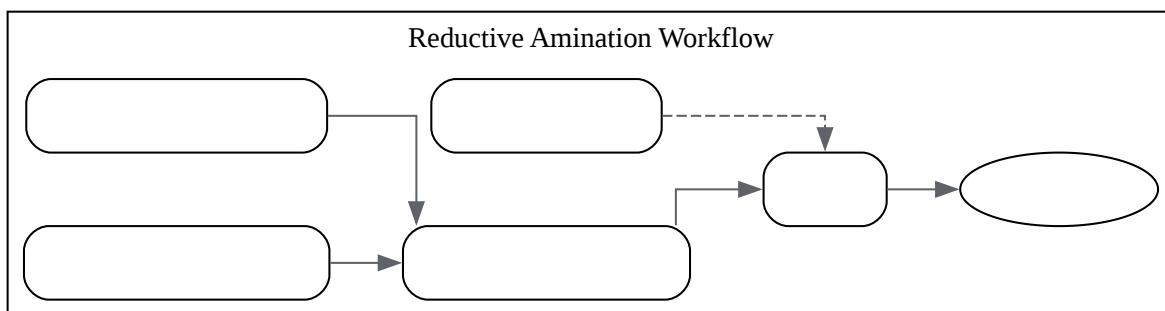
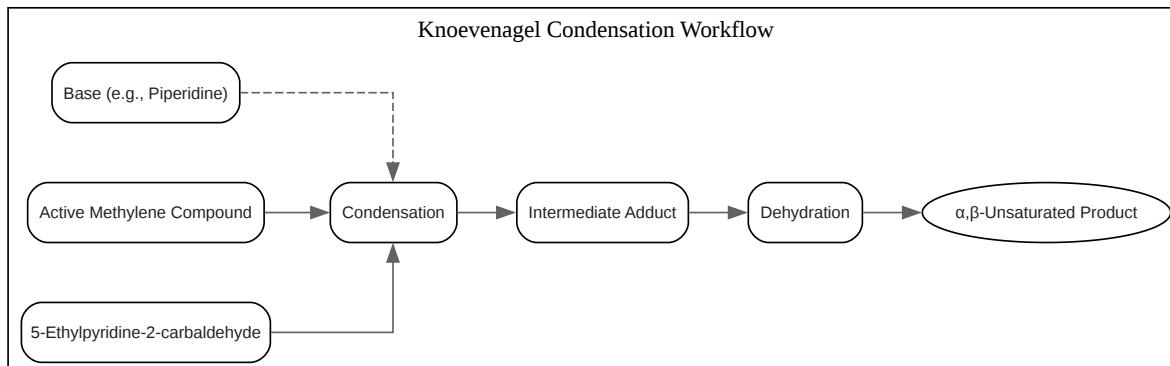
[Click to download full resolution via product page](#)

Caption: General workflow of the Wittig reaction.

This protocol describes a typical Wittig reaction to synthesize a vinylpyridine derivative.

Materials:

- Methyltriphenylphosphonium bromide
- n-Butyllithium (n-BuLi) in hexanes
- Anhydrous Tetrahydrofuran (THF)
- **5-Ethylpyridine-2-carbaldehyde**
- Saturated aqueous ammonium chloride solution
- Dichloromethane
- Anhydrous magnesium sulfate
- Silica gel for column chromatography




Procedure:

- To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add methyltriphenylphosphonium bromide (1.1 eq) and anhydrous THF.

- Cool the suspension to 0 °C in an ice bath.
- Slowly add n-BuLi (1.05 eq) dropwise to the stirred suspension. The formation of the yellow-orange ylide will be observed.
- Stir the ylide solution at 0 °C for 30 minutes.
- In a separate flask, dissolve **5-Ethylpyridine-2-carbaldehyde** (1.0 eq) in anhydrous THF.
- Add the aldehyde solution dropwise to the ylide solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and stir until TLC indicates complete consumption of the aldehyde.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the product with dichloromethane (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography.^[9]

Knoevenagel Condensation: Synthesis of α,β -Unsaturated Compounds

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound.^[10] **5-Ethylpyridine-2-carbaldehyde** serves as an excellent electrophile in this reaction, leading to the formation of various functionalized alkenes.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. orgsyn.org [orgsyn.org]
- 4. chemimpex.com [chemimpex.com]
- 5. jk-sci.com [jk-sci.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 2-Pyridine Carboxaldehyde for Semi-Automated Soft Spot Identification in Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. sphinxsai.com [sphinxsai.com]
- To cite this document: BenchChem. [5-Ethylpyridine-2-carbaldehyde: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1338014#5-ethylpyridine-2-carbaldehyde-as-a-versatile-building-block-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com